N-Boc-L-正丙氨酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

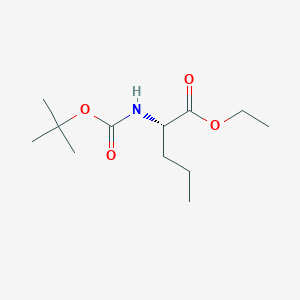

N-Boc-L-Norvaline ethyl ester is a chemical compound with the CAS Number: 1187550-23-7 . It has a molecular weight of 245.32 and its IUPAC name is ethyl (2S)-2-[(tert-butoxycarbonyl)amino]pentanoate .

Synthesis Analysis

The synthesis of N-protected amino esters, such as N-Boc-L-Norvaline ethyl ester, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows the creation of nearly two dozen functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis

The InChI code for N-Boc-L-Norvaline ethyl ester is1S/C12H23NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)/t9-/m0/s1 . The InChI key is JGTWGAQDMLFVDX-VIFPVBQESA-N . Chemical Reactions Analysis

Esters, including N-Boc-L-Norvaline ethyl ester, can undergo hydrolysis, which is the process of splitting with water . This reaction is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

N-Boc-L-Norvaline ethyl ester is stored at room temperature . As an ester, it has polar bonds but does not engage in hydrogen bonding . Therefore, its boiling points are intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass, like N-Boc-L-Norvaline ethyl ester, can engage in hydrogen bonding with water, making them somewhat soluble in water .科学研究应用

合成和自组装

NCN-钳位Pd-络合物结合的正缬氨酸的合成:这些化合物,包括 Boc-D/L-[PdCl(dpb)]Nva-OMe,以多克级数量合成。它们在酸性/碱性条件下表现出鲁棒性,并允许进行一系列 N-/C-末端转化。亲脂性 Pd 结合的正缬氨酸在某些溶剂中表现出自组装性质,形成超分子凝胶 (Ogata 等,2013)。

PCP 钳位钯络合物结合的正缬氨酸:本研究涉及 Boc-l-[Pd]Nva-OMe 的合成和表征。研究人员进行了选择性的 N- 和 C- 末端转化,得到能够自组装和形成超分子凝胶的亲脂性钯结合的正缬氨酸衍生物 (Takaya 等,2013)。

(ONO 钳位)钌络合物结合的正缬氨酸:本研究合成了与钌络合物结合的正缬氨酸,它们表现出鲁棒性并能够进行各种官能团转化。这些衍生物在有机溶剂中表现出优异的自组装性能 (Isozaki 等,2016)。

结构分析

钌结合的正缬氨酸肽的合成和结构分析:本研究合成了一系列具有 ONO 钳位钌配合物的正缬氨酸肽,并使用圆二色谱和核磁共振光谱分析了它们的螺旋构象 (Takaya 等,2017)。

自组装胶囊的分子识别:使用圆柱形胶囊结合 N-α-保护的氨基酸酯,包括 BOC-L-丙氨酸烷基酯和 BOC-β-丙氨酸烷基酯。本研究涉及核磁共振光谱和分子建模,以建立相对的结合亲和力 (Hayashida 等,2002)。

催化活性

- 钌配合物结合的正缬氨酸的催化氧化:本研究重点介绍了钌配合物结合的正缬氨酸在甲氧基苯氧化中的增强催化活性 (Yoshida 等,2016)。

安全和危害

The safety data sheet for N-Boc-L-Norvaline indicates that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and seek medical attention . If inhaled, remove to fresh air and seek medical attention . If ingested, seek medical attention and do not induce vomiting .

未来方向

Efforts are being made to make Boc removal more practical, clean, and minimize any potential impact . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This strategy has advantages in greening, simplicity, and short reaction times, making it a useful alternative to standard methods .

作用机制

Target of Action

N-Boc-L-Norvaline Ethyl Ester is primarily used as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Mode of Action

The compound works by protecting the amine group during reactions, preventing it from reacting with other compounds. This is achieved through the Boc group, which can be added to the amine under basic conditions . The Boc group can then be removed when no longer needed, revealing the original amine .

Biochemical Pathways

The primary biochemical pathway involved in the action of N-Boc-L-Norvaline Ethyl Ester is the synthesis of peptides and other organic compounds. The Boc group protects the amine during these synthesis reactions, allowing for more complex structures to be built without unwanted side reactions .

Result of Action

The result of the action of N-Boc-L-Norvaline Ethyl Ester is the successful synthesis of peptides and other organic compounds with complex structures. By protecting the amine group during synthesis, it allows for the creation of compounds that might otherwise be difficult or impossible to synthesize .

Action Environment

The efficacy and stability of N-Boc-L-Norvaline Ethyl Ester can be influenced by various environmental factors. For example, the pH of the solution can affect the stability of the Boc group. Additionally, temperature and solvent can also impact the efficacy of the compound in protecting the amine group during synthesis .

属性

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTWGAQDMLFVDX-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2771043.png)

![Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2771044.png)

![6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2771046.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)-](/img/structure/B2771049.png)

![[3-(Methoxymethyl)oxetan-3-yl]methanamine](/img/structure/B2771057.png)

![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)

![N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2771064.png)